N-benzyl-N-(furan-2-ylmethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-BENZYL-N-[(FURAN-2-YL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is a complex organic compound that features a benzyl group, a furan ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[(FURAN-2-YL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride, which provides high yields under mild conditions . The reaction is usually carried out at room temperature for about 10 minutes, making it a convenient and efficient method.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[(FURAN-2-YL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the oxadiazole ring would yield amines.
Scientific Research Applications
N-BENZYL-N-[(FURAN-2-YL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[(FURAN-2-YL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the oxadiazole moiety can interact with metal ions, affecting enzyme function, while the furan ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-[(furan-2-yl)methyl]acetamide
- N-benzyl-N-(2-furanylmethyl)acetamide
Uniqueness
N-BENZYL-N-[(FURAN-2-YL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C25H25N3O4 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-benzyl-N-(furan-2-ylmethyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H25N3O4/c1-18(2)24-26-25(32-27-24)20-10-12-21(13-11-20)31-17-23(29)28(16-22-9-6-14-30-22)15-19-7-4-3-5-8-19/h3-14,18H,15-17H2,1-2H3 |
InChI Key |
FXFWAHOYWYITIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
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